molecular formula C10H12FNO B6894252 5-Fluoro-1-(3-methylbut-2-enyl)pyridin-2-one

5-Fluoro-1-(3-methylbut-2-enyl)pyridin-2-one

Cat. No.: B6894252
M. Wt: 181.21 g/mol
InChI Key: AFEXWJFJLZHPMM-UHFFFAOYSA-N
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Description

5-Fluoro-1-(3-methylbut-2-enyl)pyridin-2-one is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which include high stability and reactivity. These compounds are often used in various fields such as pharmaceuticals, agrochemicals, and materials science due to their ability to interact with biological systems and their potential for various chemical modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2,3,5-trichloropyridine with potassium fluoride (KF) in dimethylformamide (DMF) at elevated temperatures (around 150°C) to produce fluorinated pyridine derivatives . Another approach involves the use of tetra-n-butylammonium bromide (Bu4NBr) as a phase-transfer catalyst in combination with KF .

Industrial Production Methods

Industrial production of fluorinated pyridines often involves large-scale reactions using similar methods as described above. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-(3-methylbut-2-enyl)pyridin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce various reduced pyridine derivatives .

Scientific Research Applications

5-Fluoro-1-(3-methylbut-2-enyl)pyridin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-1-(3-methylbut-2-enyl)pyridin-2-one involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity. This can lead to the modulation of various biological pathways, including enzyme inhibition and receptor activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-1-(3-methylbut-2-enyl)pyridin-2-one is unique due to the presence of both a fluorine atom and a 3-methylbut-2-enyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-fluoro-1-(3-methylbut-2-enyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c1-8(2)5-6-12-7-9(11)3-4-10(12)13/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEXWJFJLZHPMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1C=C(C=CC1=O)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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